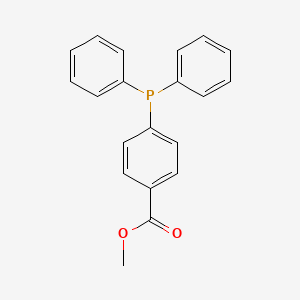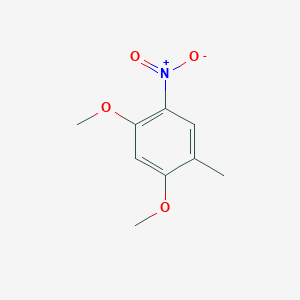
1,1,1,3,3,3-Hexamethyltrisilane
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyltrisilane, also known as Bis(trimethylsilyl)amine or HMDS, is a compound used in synthesis . It has the empirical formula C6H19NSi2 and a molecular weight of 161.39 .
Synthesis Analysis
The synthesis of 1,1,1,3,3,3-Hexamethyltrisilane involves the use of metal hydrides such as lithium aluminum hydride, sodium borohydride, lithium hydride, or sodium hydride to reduce 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexamethyltrisilane can be represented as a 2D Mol file or a computed 3D SD file . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
1,1,1,3,3,3-Hexamethyltrisilane has been used as a reducing agent for the direct synthesis of alkyl halides from aldehydes and for the synthesis of alkyl halides from epoxides . It is also a mild donor of hydride for selective semihydrogenation of acetylenes to olefins .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexamethyltrisilazane is a liquid with a boiling point of 126°C at 1013 mbar and a melting point of -82°C . It has a density of 0.78 g/cm3 at 20°C . Its vapor pressure is 20 hPa at 20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
1,1,1,3,3,3-Hexamethyltrisilane is utilized in the synthesis of various silicon-based compounds. A key study by West, Fink, and Michl (1981) showed that irradiation of a compound closely related to hexamethyltrisilane in hydrocarbon solution produces tetramesityldisilene, a stable compound at room temperature with a silicon-silicon double bond. This compound exhibits addition reactions similar to carbon olefins (West, Fink, & Michl, 1981).
Molecular Interactions and Structural Analysis
Bock, Meuret, and Ruppert (1993) reported on the structural properties of hexakis(trimethylsilyl)disilane. Their research highlighted the impact of steric overcrowding by peripheral methyl groups, as seen in the elongation of the central SiSi bond and differing dihedral angles (Bock, Meuret, & Ruppert, 1993).
Photoelectron Spectroscopy
In Declercq et al.'s (1993) study, they explored excimer formation in various pyrenyl-substituted oligosilanes, including 1,3-di(1-pyrenyl)hexamethyltrisilane. Their findings indicated charge-transfer fluorescence and interactions in the excited state, providing insights into the photophysics of these compounds (Declercq et al., 1993).
Silylene Generation and Reactivity
Research by Moiseev and Leigh (2007) involved the photolysis of a derivative of hexamethyltrisilane, leading to the formation of diphenylsilylene and tetraphenyldisilene. This study contributes to the understanding of silylene chemistry, including its generation and reactivity (Moiseev & Leigh, 2007).
NMR Spectroscopy Applications
Winchester and Seymour (2020) utilized NMR spectroscopy to investigate the structure and rotational barriers of the mesityl-silicon bond in a compound similar to hexamethyltrisilane. Their findings contribute to a deeper understanding of the molecular dynamics in silicon-based compounds (Winchester & Seymour, 2020).
Surface Functionalization
Smith and Chen (2008) explored the use of aminosilanes for surface functionalization, addressing issues like the loss of covalently attached silane layers in water. Their research contributes to the development of hydrolytically stable amine-functionalized surfaces, a key aspect in material sciences (Smith & Chen, 2008).
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexamethyltrisilane involves the reduction of aryl chlorides to the corresponding arenes, the reduction of unsymmetrical secondary phosphine oxides to secondary phosphine, the reductive cleavage of inert C-O bonds, and the preparation of aldenamines from carboxamides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C6H18Si3/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUHFGJYMHPTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si][Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789759 | |
| Record name | 1,1,1,3,3,3-Hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexamethyltrisilane | |
CAS RN |
5089-32-7 | |
| Record name | 1,1,1,3,3,3-Hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)


![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)









